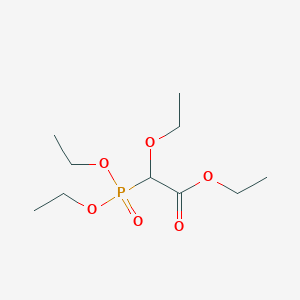

2-ETHOXY-TRIETHYLPHOSPHONOACETATE

Vue d'ensemble

Description

2-ETHOXY-TRIETHYLPHOSPHONOACETATE is an organophosphorus compound with the molecular formula C10H21O6P. It is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives. This compound is characterized by its diethoxyphosphoryl group, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-ETHOXY-TRIETHYLPHOSPHONOACETATE can be synthesized through the reaction of diethyl phosphite with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of ethyl 2-diethoxyphosphoryl-2-ethoxyacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2-ETHOXY-TRIETHYLPHOSPHONOACETATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphonates.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Phosphonic acids.

Reduction: Phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

2-Ethoxy-triethylphosphonoacetate serves as a crucial reagent in the synthesis of phosphonate esters and other organophosphorus compounds. It is particularly utilized in the Horner-Wadsworth-Emmons reaction, which facilitates the formation of alkenes from carbonyl compounds with high regioselectivity .

Medicinal Chemistry

In medicinal chemistry, this compound acts as a precursor in synthesizing biologically active molecules. Its derivatives have been explored for their potential as enzyme inhibitors, contributing to drug development targeting various diseases, including cancers and metabolic disorders .

Industrial Applications

The compound finds utility in producing flame retardants and plasticizers, showcasing its importance beyond laboratory settings. Its role in industrial chemistry highlights its versatility as a chemical intermediate.

Data Table: Applications Overview

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Used as a reagent for synthesizing phosphonate esters and alkenes via Horner-Wadsworth-Emmons reaction | High regioselectivity in alkene formation |

| Medicinal Chemistry | Precursor for biologically active molecules; potential enzyme inhibitors | Drug development for cancer therapies |

| Industrial Chemistry | Production of flame retardants and plasticizers | Enhances material properties |

Case Study 1: Synthesis of Phosphonate Derivatives

A study demonstrated the application of this compound in synthesizing various phosphonate derivatives through the Horner-Wadsworth-Emmons reaction. The resulting alkenes exhibited excellent regioselectivity, making them suitable for further functionalization .

Case Study 2: Pharmaceutical Development

Research involving the compound highlighted its role in developing pharmaceuticals targeting specific enzyme pathways. For instance, derivatives synthesized using this compound showed promising activity against certain cancer cell lines, indicating potential therapeutic applications .

Mécanisme D'action

The mechanism of action of ethyl 2-diethoxyphosphoryl-2-ethoxyacetate involves its interaction with various molecular targets. The diethoxyphosphoryl group can form strong bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor in pharmaceutical research .

Comparaison Avec Des Composés Similaires

Triethyl phosphonoacetate: Similar in structure but with different substituents.

Diethyl phosphonoacetate: Lacks the ethoxy group present in ethyl 2-diethoxyphosphoryl-2-ethoxyacetate.

Uniqueness: 2-ETHOXY-TRIETHYLPHOSPHONOACETATE is unique due to its specific diethoxyphosphoryl group, which imparts distinct reactivity and stability compared to other phosphonate esters. This makes it particularly valuable in specialized synthetic applications and research .

Activité Biologique

2-Ethoxy-triethylphosphonoacetate, also known as ethyl 2-(diethoxyphosphoryl)acetate (CAS No. 867-13-0), is a phosphonate compound with significant biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Molecular Formula: C₈H₁₇O₅P

Molecular Weight: 224.19 g/mol

Boiling Point: Not specified

Log P (octanol-water partition coefficient): 1.85 (indicating moderate lipophilicity)

Toxicological Profile: Generally exhibits low toxicity but requires careful handling due to potential effects on cholinergic systems .

This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can lead to an accumulation of acetylcholine at synaptic clefts, which can result in overstimulation of cholinergic receptors. This mechanism is similar to other organophosphate compounds, making it a subject of study in neurotoxicology and pharmacology.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity: Exhibits varying degrees of antimicrobial activity against several bacterial strains.

- Insecticidal Properties: Demonstrated effectiveness as an insecticide, impacting pest populations.

- Neurotoxicity: Potential neurotoxic effects due to inhibition of AChE, which has implications for both therapeutic applications and safety assessments.

1. Neurotoxicity Assessment

A study investigated the neurotoxic effects of various organophosphates, including this compound, on laboratory animals. The results indicated significant cholinergic toxicity characterized by symptoms such as muscle twitching and respiratory distress. The compound's potency was compared to that of VX nerve agents, highlighting its potential risks in occupational exposure scenarios .

2. Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .

3. Insecticidal Applications

Field trials assessed the efficacy of this compound as an insecticide against common agricultural pests. Results indicated a significant reduction in pest populations with minimal impact on non-target organisms, suggesting its utility in integrated pest management strategies .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O6P/c1-5-13-9(11)10(14-6-2)17(12,15-7-3)16-8-4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIWONMJPOTZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310971 | |

| Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13676-06-7 | |

| Record name | NSC234751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.